molecular formula C13H16FNO3 B14907825 5-((3-Fluorophenyl)amino)-3,3-dimethyl-5-oxopentanoic acid

5-((3-Fluorophenyl)amino)-3,3-dimethyl-5-oxopentanoic acid

Cat. No.: B14907825
M. Wt: 253.27 g/mol
InChI Key: VKODQLKMTISRPW-UHFFFAOYSA-N
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Description

5-((3-Fluorophenyl)amino)-3,3-dimethyl-5-oxopentanoic acid is an organic compound that features a fluorinated aromatic amine and a dimethylated keto acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-Fluorophenyl)amino)-3,3-dimethyl-5-oxopentanoic acid typically involves the reaction of 3-fluoroaniline with a suitable keto acid precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product yield and purity. Detailed synthetic routes and reaction conditions can vary depending on the desired scale and application.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

5-((3-Fluorophenyl)amino)-3,3-dimethyl-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

5-((3-Fluorophenyl)amino)-3,3-dimethyl-5-oxopentanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((3-Fluorophenyl)amino)-3,3-dimethyl-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated aromatic amines and keto acids, such as:

  • 5-((4-Fluorophenyl)amino)-3,3-dimethyl-5-oxopentanoic acid
  • 5-((3-Chlorophenyl)amino)-3,3-dimethyl-5-oxopentanoic acid

Uniqueness

5-((3-Fluorophenyl)amino)-3,3-dimethyl-5-oxopentanoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C13H16FNO3

Molecular Weight

253.27 g/mol

IUPAC Name

5-(3-fluoroanilino)-3,3-dimethyl-5-oxopentanoic acid

InChI

InChI=1S/C13H16FNO3/c1-13(2,8-12(17)18)7-11(16)15-10-5-3-4-9(14)6-10/h3-6H,7-8H2,1-2H3,(H,15,16)(H,17,18)

InChI Key

VKODQLKMTISRPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)NC1=CC(=CC=C1)F)CC(=O)O

Origin of Product

United States

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